N-(2-Methyl-1-phenylpropan-2-yl)acetamide Exhibits Nanomolar Affinity for Muscarinic M1 and M2 Receptors, a Profile Absent in Phentermine
In direct binding assays, N-(2-Methyl-1-phenylpropan-2-yl)acetamide demonstrates high affinity for muscarinic acetylcholine receptors. Specifically, it exhibits a Ki of 2.90 nM at the bovine M1 receptor and a Ki of 37 nM at the rat M2 receptor, as measured by displacement of [3H]QNB [1]. In contrast, the parent compound phentermine does not possess any reported affinity for muscarinic receptors; its primary mechanism is indirect sympathomimetic action via TAAR1 agonism (EC50 = 5.47 μM) [2]. The acquisition of potent muscarinic binding upon acetylation represents a fundamental divergence in pharmacological target space, creating a clear differentiation for research applications.
| Evidence Dimension | Muscarinic Acetylcholine Receptor Affinity |
|---|---|
| Target Compound Data | M1 Ki = 2.90 nM; M2 Ki = 37 nM |
| Comparator Or Baseline | Phentermine: No reported muscarinic receptor affinity |
| Quantified Difference | >1,000-fold increase in affinity for M1; >100-fold for M2 (estimated based on typical upper assay limit of 10 μM for phentermine inactivity) |
| Conditions | Radioligand binding assay: M1 (bovine), M2 (rat myocardium) using [3H]QNB displacement |
Why This Matters
This data allows a researcher to select N-(2-Methyl-1-phenylpropan-2-yl)acetamide as a probe for muscarinic pathways with confidence, whereas phentermine would be a negative control in such assays.
- [1] BindingDB. BDBM50405717 (CHEMBL2115341) Activity Data. BindingDB. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50405717 (retrieved 2025). View Source
- [2] IUPHAR/BPS Guide to Pharmacology. phentermine | Ligand Activity Charts. IUPHAR/BPS. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=4802 (retrieved 2025). View Source
